3H-Imidazo(1,2-a)imidazol-3-one, 2,5,6,7-tetrahydro-
Overview
Description
3H-Imidazo(1,2-a)imidazol-3-one, 2,5,6,7-tetrahydro-: is a heterocyclic compound that features a fused imidazole ring system This structure is notable for its stability and potential reactivity, making it a subject of interest in various fields of chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo(1,2-a)imidazol-3-one, 2,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction, where ethyl (2Z)-3-aryl-2-[(triphenylphosphoranylidene)amino] acrylates react with aryl isocyanates to form carbodiimide intermediates. These intermediates are then treated with 2-aminoethanol and tosyl chloride/triethylamine to yield the desired imidazo-imidazolones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo(1,2-a)imidazol-3-one, 2,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo-imidazolone derivatives with additional oxygen functionalities, while reduction typically results in the formation of partially or fully reduced imidazole rings.
Scientific Research Applications
Chemistry
In chemistry, 3H-Imidazo(1,2-a)imidazol-3-one, 2,5,6,7-tetrahydro- is used as a building block for the synthesis of more complex molecules. Its stable ring system makes it an ideal candidate for constructing larger heterocyclic compounds.
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a promising candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential antimicrobial, antiviral, and anticancer properties. The unique structure allows for the design of molecules that can selectively target specific biological pathways.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 3H-Imidazo(1,2-a)imidazol-3-one, 2,5,6,7-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate enzyme activity or receptor binding, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with a single five-membered ring containing two nitrogen atoms.
Benzimidazole: Contains a fused benzene ring, offering different electronic properties.
Pyrazole: Another five-membered ring compound with two adjacent nitrogen atoms.
Uniqueness
3H-Imidazo(1,2-a)imidazol-3-one, 2,5,6,7-tetrahydro- is unique due to its fused ring system, which provides a distinct set of chemical and biological properties. This structure allows for greater stability and a wider range of reactivity compared to simpler imidazole derivatives.
Properties
IUPAC Name |
1,2,3,6-tetrahydroimidazo[1,2-a]imidazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c9-4-3-7-5-6-1-2-8(4)5/h1-3H2,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRBTYSERGQBHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)CN=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215900 | |
Record name | 3H-Imidazo(1,2-a)imidazol-3-one, 2,5,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65658-70-0 | |
Record name | 3H-Imidazo(1,2-a)imidazol-3-one, 2,5,6,7-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065658700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Imidazo(1,2-a)imidazol-3-one, 2,5,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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